1-Bromo-2-tert-butyl-4-methoxybenzene
Description
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-bromo-2-tert-butyl-4-methoxybenzene |
InChI |
InChI=1S/C11H15BrO/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7H,1-4H3 |
InChI Key |
WDYRYKSPRWZHIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC)Br |
Origin of Product |
United States |
Preparation Methods
Method 1: Methylation of 2-Bromo-5-(tert-butyl)phenol
One well-documented route involves methylation of 2-bromo-5-(tert-butyl)phenol using methyl iodide (MeI) in the presence of a strong base such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent.
- Substrate: 2-bromo-5-(tert-butyl)phenol (1 g, 4.36 mmol)
- Base: Potassium tert-butoxide (494.66 mg, 4.41 mmol)
- Methylating agent: Methyl iodide (631.90 mg, 4.45 mmol)
- Solvent: THF (5 mL)
- Temperature: 70 °C
- Reaction time: 3 hours
- Dissolve the phenol in THF.
- Add potassium tert-butoxide to deprotonate the phenol.
- Add methyl iodide to methylate the phenolate ion.
- Stir at 70 °C for 3 hours.
- Quench with water, extract with ethyl acetate, wash, dry, and purify.
- Yield: Approximately 750 mg of this compound obtained.
- Purity: High, confirmed by chromatographic and spectroscopic methods.
This method is advantageous due to mild conditions and straightforward workup, producing the target compound in good yield and purity.
Method 2: Bromination of 2-tert-butyl-4-methoxybenzene
Another common synthetic approach is the electrophilic aromatic bromination of 2-tert-butyl-4-methoxybenzene using bromine (Br2) or N-bromosuccinimide (NBS) with a Lewis acid catalyst such as iron (Fe) or aluminum chloride (AlCl3).
- Substrate: 2-tert-butyl-4-methoxybenzene
- Brominating agent: Br2 or NBS
- Catalyst: Fe or AlCl3
- Temperature: Room temperature to mild heating
- Solvent: Often dichloromethane or carbon tetrachloride
- The methoxy group activates the aromatic ring toward electrophilic substitution.
- The bulky tert-butyl group directs bromination to the position ortho or para to itself, favoring substitution at position 1.
- The reaction proceeds via formation of a bromonium ion electrophile and subsequent aromatic substitution.
- Direct installation of bromine on the aromatic ring.
- Scalable for industrial production.
- High regioselectivity due to directing effects of substituents.
- Requires careful control of reaction conditions to avoid polybromination.
- Use of corrosive bromine and Lewis acids necessitates safety precautions.
Method 3: Lithium-Halogen Exchange and Electrophilic Quenching
A more specialized method involves lithium-halogen exchange reactions, where a brominated aromatic precursor undergoes metalation by organolithium reagents (e.g., n-butyllithium or tert-butyllithium) at low temperatures in solvents like THF, followed by quenching with electrophiles to introduce the methoxy group.
- Precursor: 1-bromo-2-tert-butyl-4-bromobenzene or related halogenated compound
- Organolithium reagent: n-BuLi or t-BuLi
- Temperature: 0 °C or below
- Electrophile: Dimethyl sulfate, methyl iodide, or other methylating agents
- High regioselectivity and functional group tolerance.
- Enables introduction of methoxy group at specific positions.
- Requires low temperature and inert atmosphere.
- Sensitive to moisture and air.
This method is useful for research-scale synthesis and for preparing derivatives with complex substitution patterns.
Industrial Production Considerations
Industrial synthesis of this compound often employs continuous flow reactors to optimize reaction efficiency, yield, and safety. Automated systems allow precise control of temperature, stoichiometry, and residence time, minimizing side reactions and waste.
Related Synthetic Transformations: Preparation of 2-tert-butyl-4-methoxyphenol
A closely related compound, 2-tert-butyl-4-methoxyphenol, is prepared by methylation of 4-bromo-2-tert-butylphenol using sodium methoxide or potassium methoxide under reflux conditions.
- Reaction temperature: 70 °C to reflux (~90-110 °C), preferably 90-95 °C.
- Reaction time: 4.5 hours.
- Atmosphere: Nitrogen to avoid oxidation.
- Methanol is distilled off during reaction.
- Purity achieved: >99% of target product before workup.
- Minor impurities: phenol, 2-tert-butylphenol, 4-methoxyphenol at trace levels.
This process demonstrates efficient methylation of phenolic hydroxyl groups, which is analogous to the methylation step in the preparation of this compound.
Data Summary Table of Preparation Methods
| Method | Starting Material | Reagents/Conditions | Temperature | Reaction Time | Yield/Purity | Notes |
|---|---|---|---|---|---|---|
| Methylation of 2-bromo-5-(tert-butyl)phenol | 2-bromo-5-(tert-butyl)phenol | Potassium tert-butoxide, methyl iodide, THF | 70 °C | 3 hours | Good yield (~750 mg), high purity | Mild conditions, straightforward |
| Bromination of 2-tert-butyl-4-methoxybenzene | 2-tert-butyl-4-methoxybenzene | Br2 or NBS, Fe or AlCl3 catalyst | Room temp to mild heating | Variable | High regioselectivity | Requires careful control, scalable |
| Lithium-halogen exchange | Halogenated aromatic precursor | n-BuLi or t-BuLi, electrophilic quench | 0 °C or below | Short | High regioselectivity | Sensitive conditions, research scale |
| Methylation of 4-bromo-2-tert-butylphenol (related) | 4-bromo-2-tert-butylphenol | Sodium or potassium methoxide, reflux | 90-95 °C | 4.5 hours | >99% purity (before workup) | Industrially relevant, patented process |
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-tert-butyl-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dehalogenated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride, are commonly used.
Major Products Formed:
Substitution Reactions: Products include 2-tert-butyl-4-methoxyphenol and 2-tert-butyl-4-methoxyaniline.
Oxidation and Reduction: Products include 2-tert-butyl-4-methoxyquinone and 2-tert-butyl-4-methoxybenzene.
Scientific Research Applications
1-Bromo-2-tert-butyl-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays
Mechanism of Action
The mechanism of action of 1-Bromo-2-tert-butyl-4-methoxybenzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the tert-butyl and methoxy groups influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following table compares 1-bromo-2-tert-butyl-4-methoxybenzene with structurally related brominated aromatics:
Reactivity and Functionalization
- Steric vs. electronic dominance :
- Cross-coupling efficiency :
Thermal and Physical Properties
- Boiling/melting points :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-bromo-2-tert-butyl-4-methoxybenzene, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via electrophilic aromatic substitution or halogenation of precursor aromatic systems. For brominated tert-butyl-methoxybenzenes, lithium-bromide exchange reactions (e.g., using n-BuLi or tert-BuLi at 0°C in THF) are effective for introducing functional groups . Solvent polarity and temperature critically impact reaction kinetics and regioselectivity. For example, polar aprotic solvents like DMF enhance electrophilic substitution rates, while lower temperatures reduce side reactions such as demethylation of the methoxy group .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodology :
- <sup>1</sup>H NMR : The tert-butyl group appears as a singlet (~1.3 ppm, 9H), while the methoxy group resonates as a singlet (~3.8 ppm, 3H). Aromatic protons exhibit splitting patterns consistent with para-substitution (e.g., doublets for H3 and H5) .
- Mass Spectrometry : Expected molecular ion [M]<sup>+</sup> at m/z 256 (C11H15BrO). Fragmentation patterns include loss of Br (m/z 177) and tert-butyl group (m/z 199) .
Q. What are the solubility and stability profiles of this compound under varying storage conditions?
- Methodology : The compound is insoluble in water but soluble in organic solvents like dichloromethane or ether. Stability tests under nitrogen vs. ambient air reveal oxidative degradation of the methoxy group over time. Store at –20°C in amber vials to prevent photodegradation of the bromine moiety .
Advanced Research Questions
Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : The tert-butyl group creates steric bulk, reducing accessibility to the bromine atom for palladium catalysts. Kinetic studies show slower oxidative addition steps compared to less hindered analogs. Optimize using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to improve coupling efficiency .
Q. What computational strategies predict the regioselectivity of further functionalization (e.g., nitration or sulfonation)?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. The methoxy group directs electrophiles to the para position relative to the tert-butyl group, but bromine’s electron-withdrawing effect competes. Validate predictions via competitive experiments and HPLC analysis of product ratios .
Q. How can contradictory data on biological activity (e.g., antifungal vs. cytotoxicity) be resolved?
- Methodology :
- Dose-Response Analysis : Test across a concentration gradient (e.g., 0.1–100 µM) to differentiate therapeutic vs. toxic thresholds.
- Mechanistic Studies : Use fluorescence-based assays (e.g., membrane permeability probes) to determine if cytotoxicity arises from nonspecific membrane disruption .
- Comparative SAR : Compare with analogs lacking the tert-butyl group to isolate structural contributors to bioactivity .
Q. What strategies mitigate side reactions during multi-step syntheses involving this compound?
- Methodology :
- Protecting Groups : Temporarily protect the methoxy group (e.g., as a TMS ether) during Grignard or lithiation steps .
- Catalyst Screening : High-throughput screening (e.g., Pd/XPhos) identifies catalysts minimizing dehalogenation side reactions .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
